methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate
Overview
Description
Methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate is a complex organic compound that features a benzodioxole moiety, which is a common structural motif in many biologically active molecules
Preparation Methods
The synthesis of methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of a palladium catalyst, a suitable base, and a solvent such as dimethylformamide (DMF). The industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
Methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety, using reagents such as sodium hydride or lithium diisopropylamide (LDA).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit the polymerization of tubulin, a protein that is essential for cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The pathways involved include the disruption of microtubule dynamics, which is crucial for the proliferation of cancer cells.
Comparison with Similar Compounds
Methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate can be compared with other benzodioxole-containing compounds, such as:
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also exhibit anticancer properties and have been studied for their ability to inhibit cancer cell growth.
Benzodioxole derivatives: These include various compounds with different substituents on the benzodioxole ring, which can affect their biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with molecular pathways involved in cancer cell proliferation.
Properties
IUPAC Name |
methyl 4-[1-(1,3-benzodioxol-5-yl)ethylcarbamoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-11(13-5-8-15-16(9-13)25-10-24-15)19-18(22)20-14-6-3-12(4-7-14)17(21)23-2/h3-9,11H,10H2,1-2H3,(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKAAKYFRSRTAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)NC3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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